

physical and chemical properties of 2-(4,4-dimethylcyclohexyl)acetic acid

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Compound of Interest

Compound Name: 2-(4,4-Dimethylcyclohexyl)acetic acid

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An In-depth Technical Guide to 2-(4,4-dimethylcyclohexyl)acetic acid

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Introduction

2-(4,4-dimethylcyclohexyl)acetic acid is a saturated carboxylic acid characterized by a cyclohexane ring substituted with two methyl groups at the C4 position and an acetic acid moiety at the C1 position. Its unique structural features, particularly the gem-dimethyl group which imparts conformational rigidity, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics, tailored for researchers and professionals in drug development and chemical synthesis. Recent patent literature indicates its utility as a key intermediate in the synthesis of novel potassium channel activators, highlighting its relevance in the development of therapies for central and peripheral nervous system disorders[1].

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data points are critical for database searches, regulatory submissions, and

accurate experimental design.

Chemical Structure

The structure of **2-(4,4-dimethylcyclohexyl)acetic acid** is depicted below. The gem-dimethyl group on the cyclohexane ring restricts ring inversion, leading to more defined conformational isomers which can be critical for stereospecific interactions in biological systems.

Caption: 2D Structure of **2-(4,4-dimethylcyclohexyl)acetic acid**.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for ease of reference. This information is crucial for sourcing, registration, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	2-(4,4-dimethylcyclohexyl)acetic acid	N/A
CAS Number	681448-25-9	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₂	N/A
Molecular Weight	170.25 g/mol	N/A
Canonical SMILES	CC1(CCC(CC1)CC(=O)O)C	N/A
InChIKey	HIQKOCLKQSNITC-UHFFFAOYSA-N	N/A

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. They are essential for process development, formulation, and predicting pharmacokinetic profiles.

Physical Properties

Property	Value	Notes and Rationale
Appearance	White Solid	Expected for a saturated carboxylic acid of this molecular weight at room temperature.
Boiling Point	266.4 ± 8.0 °C (Predicted)	The high boiling point is due to the ability of carboxylic acids to form stable hydrogen-bonded dimers, which effectively doubles the molecular weight and increases the energy required for vaporization.[2]
pKa	4.72 ± 0.10 (Predicted)	This value is typical for a simple aliphatic carboxylic acid. The alkyl substituent has a minor electron-donating inductive effect, making it slightly less acidic than formic acid but comparable to acetic acid.[3]
Solubility	Insoluble in water. Soluble in organic solvents like alcohols, ethers, and chlorinated solvents.	As a carboxylic acid with 10 carbon atoms, the large, nonpolar hydrocarbon portion dominates its properties, making it hydrophobic.[3][4][5] It is expected to be soluble in less polar organic solvents where van der Waals interactions can occur.[2][6]

Chemical Reactivity

The primary reactive center of **2-(4,4-dimethylcyclohexyl)acetic acid** is the carboxyl group. This functional group can undergo a variety of well-established transformations, making it a versatile synthetic intermediate.

- **Acid-Base Reactions:** As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which are typically more soluble in water than the parent acid.^[3]
- **Esterification:** In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a standard equilibrium-driven process.
- **Amide Formation:** The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring activation to an acid chloride or the use of coupling agents (e.g., DCC, EDC).
- **Reduction:** The carboxyl group can be reduced to a primary alcohol (2-(4,4-dimethylcyclohexyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Proposed Synthesis Protocol: Arndt-Eistert Homologation

A robust and logical method for the synthesis of **2-(4,4-dimethylcyclohexyl)acetic acid** is the Arndt-Eistert homologation of 4,4-dimethylcyclohexanecarboxylic acid. This reaction sequence extends the carbon chain of a carboxylic acid by one methylene ($-\text{CH}_2-$) unit and is a well-established, high-yielding procedure. The required starting material, 4,4-dimethylcyclohexanecarboxylic acid (CAS 25186-27-0), is commercially available.^{[7][8]}

Caption: Workflow for Arndt-Eistert homologation synthesis.

Detailed Step-by-Step Methodology

Expertise & Causality: This protocol is designed for robustness. Each step includes explanations for the choice of reagents and conditions, ensuring both scientific integrity and practical success.

Step 1: Formation of the Acid Chloride

- **Setup:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq).

- **Reagent Addition:** Add thionyl chloride (SOCl_2 , 2.0 eq) dropwise at room temperature.
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. It is used in excess to drive the reaction to completion, and the byproducts (SO_2 and HCl) are gaseous, which simplifies purification.
- **Reaction:** Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
- **Workup:** Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4,4-dimethylcyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Formation of the α -Diazoketone

- **Preparation:** Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (Et_2O). Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a freshly prepared ethereal solution of diazomethane (CH_2N_2 , 2.2 eq) with vigorous stirring. **Trustworthiness & Safety:** Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety precautions (blast shield, non-etched glassware). The reaction is performed at 0°C to control the exothermic reaction and minimize side reactions. A second equivalent of diazomethane is required to neutralize the HCl generated in situ.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The persistence of a yellow color indicates an excess of diazomethane.
- **Quenching:** Carefully add a few drops of acetic acid to quench any remaining diazomethane until the yellow color disappears.
- **Workup:** The solvent can be carefully removed under reduced pressure to yield the crude α -diazoketone, which is often a yellow solid.

Step 3: Wolff Rearrangement and Hydrolysis

- **Setup:** Dissolve the crude α -diazoketone from Step 2 in a mixture of 1,4-dioxane and water.

- **Catalyst Addition:** Add silver(I) oxide (Ag_2O , 0.1 eq) as a catalyst. Causality: A silver catalyst (or photochemical/thermal conditions) is required to facilitate the Wolff rearrangement. The catalyst promotes the loss of N_2 gas and the 1,2-alkyl shift to form a highly reactive ketene intermediate.
- **Reaction:** Heat the suspension to 60-80°C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 2-3 hours).
- **Workup & Purification:** Cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst. Acidify the filtrate with aqueous HCl and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2-(4,4-dimethylcyclohexyl)acetic acid**.

Spectroscopic Profile (Predicted)

As experimental spectra are not readily available in the public domain, this section provides a detailed analysis based on established principles of NMR and Mass Spectrometry. These predictions serve as a reliable benchmark for researchers to confirm the identity and purity of synthesized material.

^1H NMR Spectroscopy (Predicted, 500 MHz, CDCl_3)

The ^1H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5 - 12.0	broad singlet	1H	H-O-C=O	The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D ₂ O.
~2.25	doublet	2H	-CH ₂ -COOH	These protons are alpha to the carbonyl group, which is electron-withdrawing, shifting them downfield. They are coupled to the adjacent methine proton.
~1.80	multiplet	1H	-CH-CH ₂ COOH	This methine proton is coupled to the adjacent methylene protons of the ring and the acetic acid moiety.
~1.20 - 1.60	multiplet	8H	Cyclohexane - CH ₂ -	These are the four sets of methylene protons on the cyclohexane ring. They will

appear as
complex,
overlapping
multiplets.

~0.88

singlet

6H

-C(CH₃)₂

The two methyl
groups are
chemically
equivalent and
attached to a
quaternary
carbon, so they
appear as a
single, sharp
peak with no
coupling.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Shift (ppm)	Carbon Assignment	Rationale
~179	C=O	The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~42	-CH ₂ -COOH	The carbon alpha to the carbonyl group.
~38	-CH-CH ₂ COOH	The methine carbon of the cyclohexane ring attached to the acetic acid group.
~35	Ring -CH ₂ -	Methylene carbons on the cyclohexane ring. There will be multiple, closely spaced signals in this region.
~32	-C(CH ₃) ₂	The quaternary carbon bearing the two methyl groups.
~28	-C(CH ₃) ₂	The two equivalent methyl group carbons.

Mass Spectrometry (Electron Ionization)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M^+) is expected at $m/z = 170$. The fragmentation pattern will be characteristic of aliphatic carboxylic acids.

- Molecular Ion (M^+): A peak at $m/z = 170$ corresponding to $[C_{10}H_{18}O_2]^+$.
- Loss of Carboxyl Group: A significant fragment at $m/z = 125$, corresponding to the loss of the -COOH radical (45 Da). This $[M-45]^+$ peak is often prominent for carboxylic acids.
- McLafferty Rearrangement: A potential fragment at $m/z = 60$, corresponding to ionized acetic acid, $[CH_3COOH]^+$, though this may be of low intensity.
- Cyclohexyl Ring Fragmentation: A series of peaks corresponding to the fragmentation of the alkyl portion of the molecule, with losses of alkyl fragments (e.g., C_2H_4 , C_3H_6) leading to

clusters of peaks separated by 14 Da ($-\text{CH}_2-$).

Applications and Significance

The primary documented application of **2-(4,4-dimethylcyclohexyl)acetic acid** is as a key intermediate in pharmaceutical research. A recent patent application describes its use in the synthesis of N-(pyrimidin-4-ylmethyl) amides, which are potent activators of Kv7.2/Kv7.3 potassium channels[1]. These channels are critical for regulating neuronal excitability, and their activators are being investigated for the treatment of epilepsy, neuropathic pain, and other disorders of the central and peripheral nervous systems[1]. The 4,4-dimethylcyclohexyl moiety likely serves as a lipophilic group that can favorably interact with the target protein and improve the pharmacokinetic properties of the final drug candidate.

Conclusion

2-(4,4-dimethylcyclohexyl)acetic acid is a well-defined chemical entity with predictable physical and chemical properties. Its synthesis is achievable through standard organic chemistry transformations like the Arndt-Eistert homologation. The provided spectroscopic analysis offers a clear roadmap for its characterization. Its demonstrated utility as an intermediate in the synthesis of neurologically active compounds underscores its importance for professionals in drug discovery and development. This guide serves as a foundational technical resource to support further research and application of this valuable molecule.

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